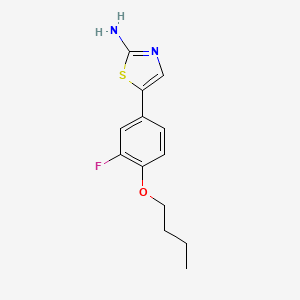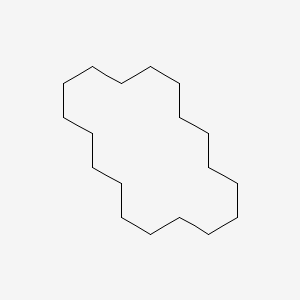
Bismuth n-butoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth n-butoxide is an organometallic compound that features bismuth in its +3 oxidation state. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of bismuth atoms bonded to n-butoxide groups, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bismuth n-butoxide can be synthesized through several methods. One common approach involves the reaction of bismuth(III) chloride with sodium n-butoxide in an organic solvent such as toluene. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
BiCl3+3NaO-n-Bu→Bi(O-n-Bu)3+3NaCl
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bismuth n-butoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce bismuth hydroxide and n-butanol.
Substitution: It can participate in substitution reactions where the n-butoxide groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete decomposition.
Substitution: Various ligands such as halides, phosphines, and amines can be used in substitution reactions.
Major Products
Oxidation: Bismuth oxides (e.g., Bi2O3).
Hydrolysis: Bismuth hydroxide and n-butanol.
Substitution: Bismuth complexes with different ligands.
Aplicaciones Científicas De Investigación
Bismuth n-butoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of bismuth-containing compounds and materials. It also serves as a catalyst in various organic reactions.
Biology: this compound is explored for its potential antimicrobial properties and its role in biological imaging.
Medicine: The compound is investigated for its therapeutic potential, particularly in the treatment of gastrointestinal disorders.
Industry: It is used in the production of bismuth-based coatings, ceramics, and electronic materials.
Mecanismo De Acción
The mechanism of action of bismuth n-butoxide involves its interaction with molecular targets through its bismuth center. The compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. In biological systems, this compound can disrupt microbial cell walls and inhibit enzyme activity, contributing to its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- Bismuth(III) oxide
- Bismuth(III) chloride
- Bismuth(III) nitrate
- Bismuth(III) acetate
Uniqueness
Bismuth n-butoxide is unique due to its organometallic nature and the presence of n-butoxide groups. This gives it distinct reactivity and solubility properties compared to other bismuth compounds. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C12H27BiO3 |
|---|---|
Peso molecular |
428.32 g/mol |
Nombre IUPAC |
tributoxybismuthane |
InChI |
InChI=1S/3C4H9O.Bi/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
Clave InChI |
YARYADVWFXCHJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Bi](OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)



![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)



![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)

![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)


